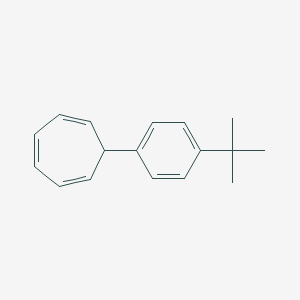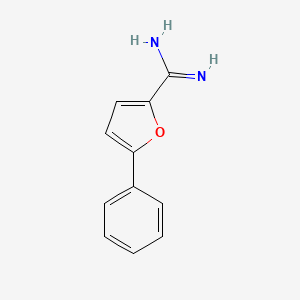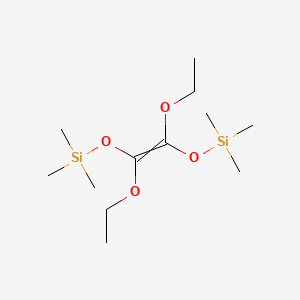
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its complex structure, which includes multiple ether and silane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of diethoxy compounds with tetramethyl disiloxane under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, utilizing larger reactors and more efficient catalysts. The process must ensure high purity and yield, often achieved through continuous monitoring and optimization of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Applications De Recherche Scientifique
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized coatings and adhesives due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 4,5-Diethoxy-2,2,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects involves interactions with molecular targets through its ether and silane groups. These interactions can lead to the formation of stable complexes or facilitate specific chemical transformations. The pathways involved often depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane: Similar in structure but with a phenyl group instead of ethoxy groups.
4,5-Bis(2,2,2-triphenylethyl)-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene: Contains bulkier substituents, affecting its reactivity and applications.
Uniqueness
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of ether and silane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
90054-58-3 |
|---|---|
Formule moléculaire |
C12H28O4Si2 |
Poids moléculaire |
292.52 g/mol |
Nom IUPAC |
(1,2-diethoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C12H28O4Si2/c1-9-13-11(15-17(3,4)5)12(14-10-2)16-18(6,7)8/h9-10H2,1-8H3 |
Clé InChI |
WYMQBNKGHLKCCU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(OCC)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
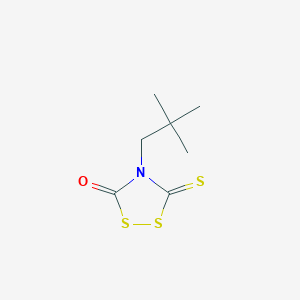
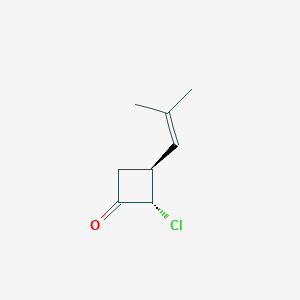

![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-[(3-methylbut-2-EN-1-YL)oxy]benzene](/img/structure/B14389026.png)
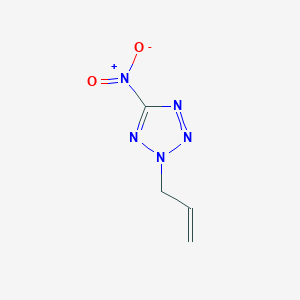

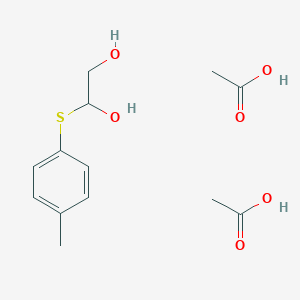
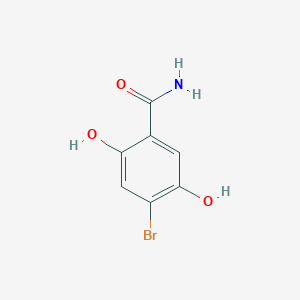
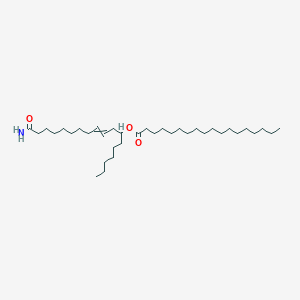
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
